molecular formula C7H13N3 B6260137 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine CAS No. 80154-61-6

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine

Cat. No. B6260137
CAS RN: 80154-61-6
M. Wt: 139.2
InChI Key:
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Description

1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine (MIPA) is a heterocyclic amine compound with a wide range of applications in the scientific research field. It is a versatile compound with many potential uses due to its unique structure and properties. MIPA has been used in numerous studies to investigate its biochemical and physiological effects, as well as its potential applications in various laboratory experiments.

Mechanism of Action

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine has been shown to have a variety of effects on biochemical and physiological processes. Its mechanism of action is not fully understood, however, it is believed to interact with various enzymes and receptors in the body. For example, it has been shown to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. Additionally, 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine has been shown to increase the production of nitric oxide (NO), which is involved in numerous physiological processes including vasodilation, smooth muscle relaxation, and platelet aggregation.
Biochemical and Physiological Effects
1-(1-methyl-1H-imidazol-4-yl)propan-2-amine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. Additionally, 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine has been shown to increase the production of nitric oxide (NO), which is involved in numerous physiological processes including vasodilation, smooth muscle relaxation, and platelet aggregation. It has also been shown to have anti-inflammatory and anti-oxidative effects, as well as the potential to modulate the immune system.

Advantages and Limitations for Lab Experiments

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine has a wide range of potential applications in laboratory experiments due to its unique structure and properties. It has been used in numerous studies to investigate its biochemical and physiological effects, as well as its potential applications in various laboratory experiments. The advantages of using 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine in laboratory experiments include its ease of synthesis, low cost, and wide range of potential applications. However, there are also some limitations to using 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine in laboratory experiments. For example, it is not as stable as some other compounds and may degrade over time. Additionally, it is not as soluble as some other compounds, making it difficult to dissolve in aqueous solutions.

Future Directions

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine has many potential applications in the scientific research field due to its unique structure and properties. There are numerous potential future directions for further research on 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine. For example, research could be conducted to investigate the potential therapeutic applications of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine, such as its ability to modulate the immune system or its potential use as a drug delivery system. Additionally, research could be conducted to investigate the potential toxicity of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine and its potential side effects. Additionally, research could be conducted to investigate the potential interactions between 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine and other drugs or compounds. Finally, research could be conducted to investigate the potential use of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine as an additive or preservative in food products.

Synthesis Methods

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine is synthesized through a two-step process that involves the condensation of 1-methyl-1H-imidazole and propan-2-ol. In the first step, 1-methyl-1H-imidazole is reacted with propan-2-ol in the presence of an acidic catalyst, such as hydrochloric acid, to form the intermediate product, 1-(1-methyl-1H-imidazol-4-yl)propan-2-ol. In the second step, this intermediate product is then reacted with an amine base, such as ammonia or an amine salt, to form 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine.

Scientific Research Applications

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine has been used in various scientific research studies due to its unique properties. It has been used to investigate its biochemical and physiological effects, as well as its potential applications in various laboratory experiments. For example, 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine has been used in studies to investigate its inhibitory effect on the enzyme monoamine oxidase (MAO). It has also been used to study its ability to increase the production of nitric oxide (NO) and its potential application in the treatment of various medical conditions. Additionally, 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine has been used in studies to investigate its potential use as a drug delivery system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine involves the reaction of 1-methyl-1H-imidazole with 2-bromo-1-propanamine followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "1-methyl-1H-imidazole", "2-bromo-1-propanamine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-imidazole (1.0 g, 12.2 mmol) in methanol (20 mL) and add 2-bromo-1-propanamine (1.5 g, 9.1 mmol) and hydrochloric acid (0.5 mL, 6.1 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for 30 minutes. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine as a white solid (1.2 g, 70%).", "Step 4: Dissolve the product in methanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Add hydrochloric acid (1.0 mL, 12.2 mmol) to the reaction mixture and stir for 30 minutes. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using hexane/ethyl acetate (8:2) as the eluent to obtain 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine as a white solid (0.8 g, 60%)." ] }

CAS RN

80154-61-6

Product Name

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine

Molecular Formula

C7H13N3

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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